molecular formula C11H7Cl3N4O B15217269 N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide

N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide

Cat. No.: B15217269
M. Wt: 317.6 g/mol
InChI Key: FVWKYFGPYHIVBP-UHFFFAOYSA-N
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Description

N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide is a benzimidamide derivative characterized by a pyrimidine ring substituted with three chlorine atoms at positions 2, 5, and 5. The benzimidamide moiety (N-substituted amidine) is linked via an oxygen atom to the pyrimidine scaffold. This compound belongs to a broader class of halogenated benzimidamides, which are studied for their diverse reactivity, solid-state packing behaviors, and applications in pharmaceutical and synthetic chemistry .

Properties

Molecular Formula

C11H7Cl3N4O

Molecular Weight

317.6 g/mol

IUPAC Name

N'-(2,5,6-trichloropyrimidin-4-yl)oxybenzenecarboximidamide

InChI

InChI=1S/C11H7Cl3N4O/c12-7-8(13)16-11(14)17-10(7)19-18-9(15)6-4-2-1-3-5-6/h1-5H,(H2,15,18)

InChI Key

FVWKYFGPYHIVBP-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OC2=C(C(=NC(=N2)Cl)Cl)Cl)/N

Canonical SMILES

C1=CC=C(C=C1)C(=NOC2=C(C(=NC(=N2)Cl)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide typically involves the nucleophilic substitution reaction of 2,4,5,6-tetrachloropyrimidine with hydroxybenzaldehydes . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile at room temperature. The resulting intermediate, (2,5,6-trichloropyrimidin-4-yl)oxybenzaldehyde, is then further reacted with benzimidamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

Key Comparisons:

Compound Substituents on Pyrimidine/Benzene Notable Structural Features References
N-((2,5,6-Trichloropyrimidin-4-yl)oxy)benzimidamide 2,5,6-Cl (pyrimidine) High electron-withdrawing capacity due to Cl; potential steric hindrance. Inferred
(Z)-4-fluoro-N′-(3-fluorophenyl)benzimidamide (DB32) 4-F (benzene), 3-F (phenyl) Exhibits solvatomorphism; forms E/Z isomers and polymorphs via N–H⋯F interactions.
(E)-2-fluoro-N′-(3-phenyl)benzimidamide 2-F (benzene), 3-Ph (phenyl) 3D isostructurality with other fluorinated analogs; robust N–H⋯π interactions.
N-(1,3-dibenzyluracil)-4-CF3-benzimidamide 4-CF3 (benzene) Electron-withdrawing CF3 group lowers reaction yields in Ni-catalyzed isocyanide insertions.

Analysis:

  • Electron-Withdrawing Effects: The trichloropyrimidine group in the target compound is expected to exhibit stronger electron-withdrawing effects compared to fluorinated analogs. Chlorine’s larger atomic size and lower electronegativity (compared to fluorine) may influence intermolecular interactions and solubility .
  • Isostructurality: Fluorinated benzimidamides like DB32 form isostructural polymorphs via N–H⋯F and N–H⋯π interactions .

Pharmaceutical Relevance

  • The trichloro compound could act as a synthetic intermediate or impurity, necessitating similar analytical rigor.
  • Biological Interactions: Fluorinated analogs leverage N–H⋯F interactions for crystal packing, but Cl’s weaker hydrogen-bonding capacity may alter bioactivity or metabolic stability .

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